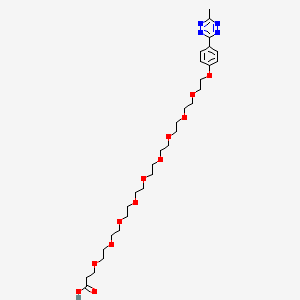
Methyltetrazine-PEG9-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG9-acid is a stable tetrazine molecule containing a terminal carboxylic acid. It is widely used in bioconjugation chemistry due to its ability to react with primary amine groups in the presence of activators, forming stable amide bonds. The presence of a methyl group enhances the stability of the tetrazine moiety, making it suitable for fast click chemistry reactions with trans-cyclooctene (TCO).
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG9-acid can be synthesized through a series of organic reactions starting from tetrazine and PEG derivatives. The key steps involve the activation of the carboxylic acid group and its subsequent reaction with the PEG molecule. Common activators used in these reactions include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG9-acid primarily undergoes amide bond formation reactions with primary amines. It can also participate in click chemistry reactions with TCO-bearing molecules.
Common Reagents and Conditions:
Activators: EDC, HATU
Reaction Conditions: Typically performed in organic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature or slightly elevated temperatures.
Major Products Formed: The major products include stable amide-linked conjugates, which are used in various applications in bioconjugation and drug delivery systems.
Scientific Research Applications
Methyltetrazine-PEG9-acid is extensively used in scientific research due to its versatility and efficiency in bioconjugation. Its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of diagnostic tools and materials.
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines. The molecular targets include amine-containing biomolecules, and the pathways involved are primarily related to bioconjugation and click chemistry reactions.
Comparison with Similar Compounds
Methyltetrazine-PEG9-acid is unique due to its enhanced stability and fast reaction kinetics with TCO. Similar compounds include:
Methyltetrazine-PEG4-acid: A shorter PEG chain variant with similar applications but different solubility and reactivity properties.
Tetrazine-PEG linkers: Other PEG derivatives with varying chain lengths and functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C30H48N4O12 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H48N4O12/c1-26-31-33-30(34-32-26)27-2-4-28(5-3-27)46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-29(35)36/h2-5H,6-25H2,1H3,(H,35,36) |
InChI Key |
DNSXREKTZGCQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















